molecular formula C15H16N6O2S2 B2607539 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034202-02-1

4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Katalognummer: B2607539
CAS-Nummer: 2034202-02-1
Molekulargewicht: 376.45
InChI-Schlüssel: AOPXIXHRBSHLRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for diverse applications.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediates. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

The compound 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Benzo[c][1,2,5]thiadiazole
  • Functional Groups :
    • Sulfonyl group attached to the benzo ring
    • Triazole ring connected via a pyrrolidine moiety
    • Cyclopropyl substituent on the triazole

Biological Activity Overview

This compound has shown a range of biological activities in various studies, primarily focusing on its potential as an antimicrobial , anticonvulsant , and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies indicated that compounds with similar structural motifs displayed effective inhibition against various bacterial strains, with IC50 values ranging from 2.14 µM to 6.28 µM compared to standard drugs .
CompoundIC50 (µM)Target
Compound A2.14 ± 0.003Urease
Compound B0.63 ± 0.001Acetylcholinesterase
Compound C6.28 ± 0.003Bacterial strains

Anticonvulsant Activity

The anticonvulsant activity of thiazole and triazole derivatives has been well-documented. The SAR studies suggest that the presence of a pyrrolidine ring enhances anticonvulsant properties:

  • Median Effective Dose (ED50) : Compounds structurally related to the target compound have shown ED50 values as low as 18.4 mg/kg in animal models .

Anticancer Activity

The anticancer potential of similar compounds has been explored through various assays:

  • Cytotoxicity Tests : Compounds with thiazole and triazole functionalities demonstrated significant cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Drug
A-431<10Doxorubicin
Jurkat<10Doxorubicin

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes such as urease and acetylcholinesterase.
  • Receptor Interaction : The triazole ring may interact with specific receptors in the central nervous system, contributing to its anticonvulsant effects.
  • Cytotoxic Mechanisms : The compound's structure allows for interaction with cellular pathways involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to the target structure:

  • Study on Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load .
  • Anticonvulsant Screening : A series of pyrrolidine derivatives were tested in animal models for their anticonvulsant activity, revealing that modifications at the cyclopropyl position significantly enhanced potency .

Eigenschaften

IUPAC Name

4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPXIXHRBSHLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.